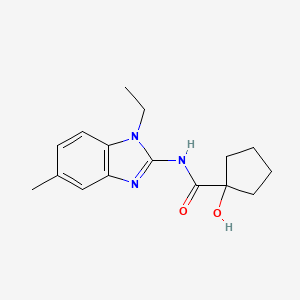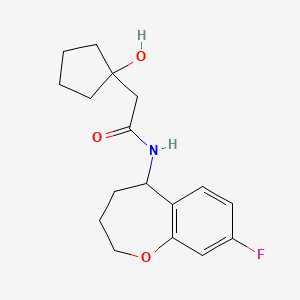![molecular formula C13H26N2O2 B6637921 N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential as a treatment for a variety of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
TAK-659 exerts its anti-tumor effects by selectively inhibiting N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide, a key enzyme in the BCR signaling pathway. N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide is required for the activation of downstream signaling pathways that promote the survival and proliferation of B-cells. By inhibiting N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide, TAK-659 prevents the activation of these signaling pathways, leading to B-cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, TAK-659 has been shown to have other biochemical and physiological effects. For example, TAK-659 has been shown to inhibit the production of pro-inflammatory cytokines in response to Toll-like receptor (TLR) activation. This suggests that TAK-659 may have potential as a treatment for autoimmune and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 as a research tool is its specificity for N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide. Unlike other N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide inhibitors, TAK-659 does not inhibit other kinases in the same family, such as Tec or Itk. This specificity allows researchers to more accurately study the role of N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide in B-cell signaling and function. However, one limitation of TAK-659 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of TAK-659. One area of interest is the use of TAK-659 in combination with other therapies, such as chemotherapy or immunotherapy. Another area of interest is the development of TAK-659 analogs with improved pharmacokinetic properties. Finally, further studies are needed to fully understand the potential therapeutic applications of TAK-659 in autoimmune and inflammatory diseases.
Métodos De Síntesis
The synthesis of TAK-659 has been described in several publications. In one such study, TAK-659 was synthesized via a multi-step process involving the reaction of 2-(1-hydroxyethyl)pyrrolidine with tert-butyl 2-bromoacetate to yield N-tert-butyl-2-(3-bromopropyl)pyrrolidine. Subsequent reaction of this compound with 2-cyanophenylboronic acid in the presence of a palladium catalyst afforded the desired product, TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that TAK-659 inhibits N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide activity and downstream signaling pathways in B-cells, leading to cell death. In vivo studies in mouse models of CLL and NHL have demonstrated that TAK-659 can significantly reduce tumor burden and prolong survival.
Propiedades
IUPAC Name |
N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-9(12(17)14-13(3,4)5)15-7-6-11(8-15)10(2)16/h9-11,16H,6-8H2,1-5H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOUGBHXDMGPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C(C)C(=O)NC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-chloropyridin-2-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6637839.png)

![1-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637851.png)
![4-[[4-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]piperidin-1-yl]methyl]benzonitrile](/img/structure/B6637853.png)
![[4-[[(3-Ethoxyspiro[3.4]octan-1-yl)amino]methyl]oxan-4-yl]methanol](/img/structure/B6637857.png)
![(3-Ethylpyridin-4-yl)-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6637862.png)
![[2-[(4-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl]-3-methylimidazol-4-yl]methanol](/img/structure/B6637871.png)
![[1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6637874.png)

![[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6637901.png)
![5-(2,5-Difluorophenyl)-1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-ol](/img/structure/B6637906.png)
![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![(4-Fluorophenyl)-[1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6637919.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)